3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide

Description

Structural Identity and IUPAC Nomenclature

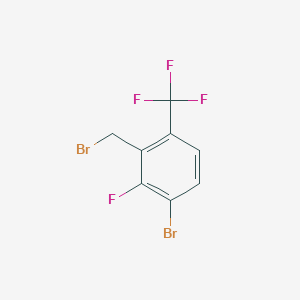

The systematic IUPAC name for 3-bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide is 1-(bromomethyl)-3-bromo-2-fluoro-6-(trifluoromethyl)benzene . This nomenclature follows the priority rules for numbering substituents on the benzene ring to achieve the lowest possible locants. The parent structure is benzene, with the following substituents:

- A bromomethyl group (-CH2Br) at position 1

- A bromine atom at position 3

- A fluorine atom at position 2

- A trifluoromethyl group (-CF3) at position 6.

The molecular formula is C8H4Br2F4 , with a molar mass of 335.92 g/mol. The SMILES representation is C1=C(C(=C(C(=C1F)Br)C(F)(F)F)Br)CBr , reflecting the spatial arrangement of substituents.

Historical Context in Organofluorine Chemistry

Polyhalogenated benzyl bromides emerged as critical intermediates during the late 20th century, coinciding with advancements in fluorination methodologies and the pharmaceutical industry's demand for metabolically stable aromatic scaffolds. The introduction of trifluoromethyl groups significantly enhances lipophilicity and electron-withdrawing characteristics, making such compounds valuable in drug discovery for modulating bioavailability and target binding.

For example, 3-fluoro-5-(trifluoromethyl)bromobenzene (CAS 130723-13-6), a closely related analog, has been extensively utilized in Suzuki-Miyaura couplings and Ullmann reactions to construct biaryl systems in kinase inhibitors. The benzyl bromide moiety specifically serves as an electrophilic center for nucleophilic substitutions, enabling the installation of diverse functional groups at the benzylic position.

Positional Isomerism in Polyhalogenated Benzyl Bromides

Positional isomerism profoundly influences the physicochemical properties of polyhalogenated benzyl bromides. The following table compares key isomers:

Key differences arise in:

- Electronic effects : A para-oriented trifluoromethyl group (position 6) exerts stronger electron-withdrawing influence compared to meta positions (positions 3/5), affecting aromatic electrophilic substitution patterns.

- Steric accessibility : Ortho-substituted fluorine (position 2) creates steric hindrance for reactions at the benzylic bromide, potentially slowing nucleophilic displacement kinetics compared to isomers with distal halogens.

Properties

Molecular Formula |

C8H4Br2F4 |

|---|---|

Molecular Weight |

335.92 g/mol |

IUPAC Name |

1-bromo-3-(bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H4Br2F4/c9-3-4-5(8(12,13)14)1-2-6(10)7(4)11/h1-2H,3H2 |

InChI Key |

TXWYTOKJVPZDAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)CBr)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-fluoro-6-(trifluoromethyl)benzyl bromide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of benzyl fluorides or other reduced derivatives

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzyl alcohols or carboxylic acids.

Reduction: Formation of benzyl fluorides or other reduced products

Scientific Research Applications

3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein labeling.

Medicine: Potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide involves its interaction with nucleophilic sites in biological molecules. The bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide with structurally related benzyl bromides and fluorinated aromatic derivatives. Key differences in substituent patterns, reactivity, and applications are highlighted.

Substituent Position and Electronic Effects

Reactivity in Cross-Coupling Reactions

- 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide undergoes Suzuki-Miyaura coupling with boronic acids at the benzyl bromide site, facilitated by the electron-withdrawing CF₃ group activating the bromine .

- In contrast, 3-bromo-2-chloro-6-methylpyridine (C₆H₅BrClN) exhibits slower coupling rates due to chlorine’s weaker leaving-group ability compared to bromine .

Physical Properties

- Melting/Boiling Points :

Biological Activity

3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide is a halogenated organic compound that exhibits significant biological activity, particularly in the context of anticancer research. Its unique molecular structure, characterized by multiple fluorine and bromine substituents, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide is C8H4BrF4, with a molecular weight of approximately 287.02 g/mol. The presence of trifluoromethyl and bromine groups enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H4BrF4 |

| Molecular Weight | 287.02 g/mol |

| IUPAC Name | 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide |

| CAS Number | 2091622-35-2 |

The biological activity of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved bioavailability in biological systems.

- Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .

- Cell Proliferation : Preliminary data indicate that this compound may inhibit cell proliferation in various cancer cell lines, although specific IC50 values for this compound are yet to be fully established.

Biological Activity Studies

Recent research has focused on the anticancer properties of related compounds, providing insights into the potential efficacy of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide.

Case Study: Anticancer Activity

A study evaluating a structurally similar compound, 1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant anticancer activity against MCF-7 and HeLa cell lines. The IC50 values were reported as follows:

| Compound | Cell Line | IC50 (µM) | Viability at 20 µM (%) after 72 h |

|---|---|---|---|

| BPU | MCF-7 | 8.47 ± 0.18 | 15.05 |

| BPU | HeLa | 9.22 ± 0.17 | 21.64 |

These findings suggest that the presence of trifluoromethyl groups may enhance the anticancer properties, indicating a potential pathway for further exploration with 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications in the molecular structure influence biological activity. For instance, the introduction of halogen substituents can significantly alter the compound's interaction with biological targets, enhancing or diminishing its efficacy.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass ~315.93 g/mol) and isotopic patterns (Br/F signatures) .

- Gas Chromatography (GC) : Retention time and spiking with authentic standards resolve co-eluting impurities in crude mixtures .

How do electronic effects of fluorine and bromine substituents influence the compound’s reactivity in nucleophilic substitutions?

Advanced Research Focus

The electron-withdrawing -F and -CF3 groups activate the benzyl bromide toward SN2 reactions by polarizing the C-Br bond. However, steric hindrance from -CF3 and ortho-F can slow kinetics:

- Kinetic studies : Competitive reactions with nucleophiles (e.g., NaN3 or KCN) show rate decreases of ~30% compared to non-fluorinated analogs, attributed to steric shielding .

- Computational modeling : DFT calculations reveal increased partial positive charge on the benzyl carbon (≈+0.45e), enhancing electrophilicity but requiring optimized leaving-group stability .

- Contradictions : Some studies report unexpected stability in polar protic solvents (e.g., ethanol), possibly due to solvent-assisted stabilization of transition states .

What strategies resolve discrepancies in reported physicochemical data (e.g., melting points or spectral shifts) for this compound?

Advanced Research Focus

Discrepancies often arise from:

- Polymorphism : Variations in crystal packing (e.g., monoclinic vs. orthorhombic forms) can alter melting points. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions .

- Impurity profiles : Trace solvents (e.g., THF) or moisture may depress melting points. Karl Fischer titration and GC headspace analysis quantify residual solvents .

- Spectral calibration : NMR chemical shifts vary with solvent (CDCl3 vs. DMSO-d6) and concentration. Internal standards (e.g., TMS) and deuterated solvents ensure reproducibility .

How is this compound utilized in the synthesis of complex bioactive molecules, and what challenges arise in scaling these reactions?

Advanced Research Focus

The benzyl bromide moiety serves as a key intermediate in medicinal chemistry:

- Case study : Analogous compounds like 3-(trifluoromethyl)benzyl bromide are used to synthesize L-733,060, a neurokinin NK1 antagonist. Challenges include:

- Catalytic applications : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with arylboronic acids demand rigorous exclusion of moisture to avoid protodebromination .

What safety protocols are critical when handling this compound, given its reactivity and toxicity?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Butyl rubber gloves and splash goggles prevent dermal/ocular exposure to lachrymatory vapors .

- Ventilation : Fume hoods with >0.5 m/s airflow mitigate inhalation risks (TLV-TWA for Br compounds: 0.1 ppm) .

- Spill management : Neutralize residual bromide with NaHCO3 or sand, followed by disposal as halogenated waste .

How does the compound’s stability vary under different storage conditions, and what degradation products form?

Q. Advanced Research Focus

- Light sensitivity : UV exposure (λ < 400 nm) accelerates homolytic C-Br cleavage, generating benzyl radicals and HBr. Storage in amber vials at -20°C extends shelf life (>12 months) .

- Hydrolytic degradation : In humid environments, hydrolysis yields 3-fluoro-6-(trifluoromethyl)benzyl alcohol, detectable via LC-MS (m/z 196.05) .

- Thermal decomposition : TGA-FTIR identifies CF3Br (toxic gas) release above 150°C, necessitating inert-atmosphere handling during high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.